molecular formula C25H25FN2O3 B11528312 Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11528312
M. Wt: 420.5 g/mol
InChI Key: PWOJAVYKEGYTRP-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and a suitable catalyst. The reaction proceeds through a series of steps including aldol condensation, cyclization, and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the fluorophenyl group in Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different pharmacological profiles and chemical behaviors.

Biological Activity

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a fluorophenyl group and a carboxylate ester, which contribute to its unique biological activities. This article explores the compound's biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H25FN2O3C_{25}H_{25}FN_2O_3, with a molecular weight of approximately 420.48 g/mol. The presence of the fluorine atom enhances its lipophilicity, influencing its interaction with biological targets and making it a candidate for drug development .

1. Anticancer Properties

Research indicates that compounds within the hexahydroquinoline class exhibit promising anticancer activities. Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyhexahydroquinoline has been investigated for its ability to target critical pathways in cancer cell proliferation and survival. It may inhibit specific enzymes involved in tumor growth and metastasis .

2. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties by inhibiting enzymes associated with inflammatory pathways. Studies suggest that it can modulate immune responses and reduce inflammation in various biological systems .

3. Interaction with Biological Targets

The compound's interactions with specific enzymes or receptors are crucial for understanding its therapeutic effects. Preliminary studies indicate that it may bind to certain targets within cells, potentially modulating enzymatic activity or receptor signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds within the hexahydroquinoline class:

StudyFindings
Çelik et al. (2023)Investigated the crystal structure and biological activity of similar compounds showing anticancer properties .
Tapera et al. (2022)Found that related hexahydroquinolines exhibited significant anti-inflammatory effects in vitro .
Gurbanov et al. (2020)Reported on the synthesis and bioactivity of hexahydroquinolines with potential therapeutic applications .

Synthesis Methods

The synthesis of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyhexahydroquinoline typically involves multi-step processes such as the Hantzsch reaction. This method condenses an aldehyde with a β-ketoester and ammonium acetate under reflux conditions in organic solvents like ethanol or methanol .

Properties

Molecular Formula

C25H25FN2O3

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25FN2O3/c1-25(2)13-18-21(19(29)14-25)20(15-7-5-4-6-8-15)22(24(30)31-3)23(27)28(18)17-11-9-16(26)10-12-17/h4-12,20H,13-14,27H2,1-3H3

InChI Key

PWOJAVYKEGYTRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C(=O)OC)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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